
N-(2,6-dimethylphenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C20H28N8O2S and its molecular weight is 444.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Compounds containing triazine derivatives and hydrazinecarbothioamide functionalities have been studied for their corrosion inhibition properties. For instance, the corrosion inhibition performance of triazine derivatives on mild steel in hydrochloric acid has been extensively explored, showing significant inhibition efficiencies. Such compounds interact with metal surfaces to prevent corrosion, a property potentially relevant to the compound due to its structural similarities (Singh et al., 2018).
Antimicrobial Activity
Novel s-triazine derivatives, including those modified with hydrazine functionalities, have been synthesized and tested for their antimicrobial properties. These compounds have shown promising results against a variety of microorganisms, suggesting potential applications in the development of new antimicrobial agents (Sharma et al., 2017).
Antioxidant and Anti-inflammatory Activities
Research on thiosemicarbazones, which share a functional group similarity with the compound of interest, has indicated significant antibacterial and antioxidant activities. These findings point towards potential applications in developing compounds for treating oxidative stress-related conditions and bacterial infections (Karaküçük-Iyidoğan et al., 2014).
Analgesic Activity
The analgesic and anti-inflammatory activities of 1,2,4-triazine derivatives have been explored, revealing that certain compounds exhibit pronounced effects in this domain. This suggests that the compound under discussion may also hold potential for the development of new pain relief and anti-inflammatory agents (Makhlouf & Maklad, 2004).
Molluscicidal Activity
Studies on phosphorus-containing heterocyclic compounds derived from triazines have shown considerable molluscicidal activities against certain snail species, indicating potential applications in controlling snail populations that are vectors for diseases such as schistosomiasis (Ali et al., 2008).
Eigenschaften
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8O2S/c1-14-4-3-5-15(2)16(14)21-20(31)26-25-17-22-18(27-6-10-29-11-7-27)24-19(23-17)28-8-12-30-13-9-28/h3-5H,6-13H2,1-2H3,(H2,21,26,31)(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWMFTJCSWZQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Pyridin-3-yl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2982978.png)
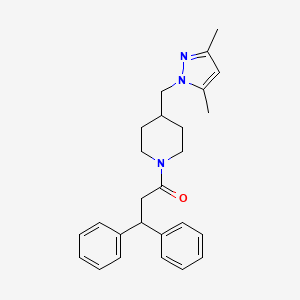
![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2982981.png)
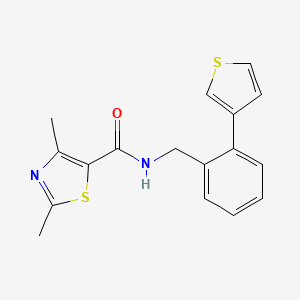
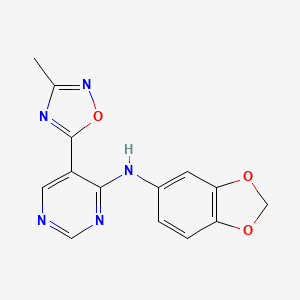

![4-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B2982985.png)
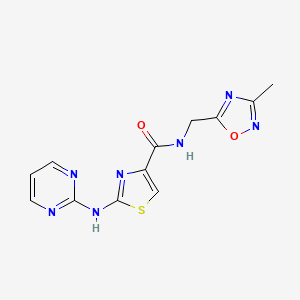

![4,7,8-Trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2982991.png)
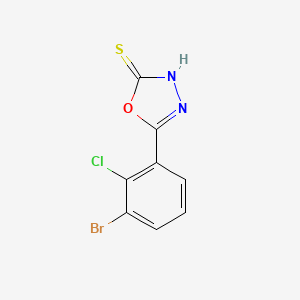
![N-(5-chloro-2-cyanophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2982994.png)
![2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2982997.png)
